molecular formula C22H23NO2 B11942595 (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) CAS No. 802-61-9

(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone)

Cat. No.: B11942595
CAS No.: 802-61-9
M. Wt: 333.4 g/mol
InChI Key: IRYDNJWLTHHGAO-UHFFFAOYSA-N
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Description

(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.4235 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to an aziridine ring, and two phenylmethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves several steps. One common synthetic route includes the reaction of cyclohexylamine with phenylglyoxal in the presence of a base to form the aziridine ring. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) can be compared with other similar compounds such as:

The uniqueness of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) lies in its specific structure and reactivity, which make it a valuable compound for various research applications.

Properties

CAS No.

802-61-9

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(3-benzoyl-1-cyclohexylaziridin-2-yl)-phenylmethanone

InChI

InChI=1S/C22H23NO2/c24-21(16-10-4-1-5-11-16)19-20(22(25)17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2

InChI Key

IRYDNJWLTHHGAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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